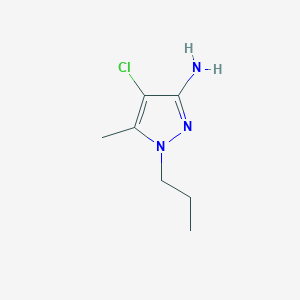![molecular formula C10H11F3N2O3 B11734242 (3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11734242.png)
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol is a complex organic compound characterized by the presence of an amino group, a nitro group, and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol typically involves multi-step organic reactions. One common approach is the nitration of a trifluoromethyl-substituted benzene derivative, followed by the introduction of an amino group through reductive amination. The final step involves the addition of a hydroxyl group to complete the propanol structure. Reaction conditions often include the use of strong acids for nitration, reducing agents like sodium borohydride for amination, and catalytic hydrogenation for the hydroxylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the nitro and trifluoromethyl groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl group and have applications in pharmaceuticals and agrochemicals.
α-Trifluoromethylstyrene derivatives: Known for their versatility in organic synthesis and C–F bond activation.
Uniqueness
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino and a nitro group on the same phenyl ring is relatively rare and offers unique opportunities for chemical modifications and applications.
Eigenschaften
Molekularformel |
C10H11F3N2O3 |
|---|---|
Molekulargewicht |
264.20 g/mol |
IUPAC-Name |
(3S)-3-amino-3-[3-nitro-4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11F3N2O3/c11-10(12,13)7-2-1-6(8(14)3-4-16)5-9(7)15(17)18/h1-2,5,8,16H,3-4,14H2/t8-/m0/s1 |
InChI-Schlüssel |
VPPIPFKEDRTCIJ-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CCO)N)[N+](=O)[O-])C(F)(F)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(CCO)N)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![butyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734198.png)
![(3-ethoxypropyl)[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734211.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734217.png)
![1-(difluoromethyl)-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11734218.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11734221.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734230.png)
![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-3-amine](/img/structure/B11734231.png)
![1-(2-fluoroethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11734236.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734248.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11734250.png)
